molecular formula C7H14ClF2NO B1435904 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride CAS No. 2097872-93-8

2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride

Cat. No. B1435904
M. Wt: 201.64 g/mol
InChI Key: XINKAQOIDRJYAN-UHFFFAOYSA-N
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Description

2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 2097872-93-8 . It has a molecular weight of 201.64 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13F2NO.ClH/c8-7(9)1-3-10(4-2-7)5-6-11;/h11H,1-6H2;1H . This code provides a unique identifier for the molecular structure of this compound.

Scientific Research Applications

Organic Acids in Industrial Applications

Studies by Alhamad et al. (2020) have explored the use of organic acids, such as formic, acetic, citric, and lactic acids, in acidizing operations for carbonate and sandstone formations, highlighting their effectiveness in high-temperature applications and as safer alternatives to more corrosive chemicals like hydrochloric acid (HCl) (Alhamad et al., 2020). This research indicates a trend towards using less corrosive and more environmentally friendly chemicals in industrial processes, which could extend to the application of compounds like 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride.

Environmental Persistence and Toxicity of Organohalides

He et al. (2021) reviewed the environmental occurrence and remediation methods for emerging organohalides, highlighting their widespread distribution and the challenges associated with their remediation (He et al., 2021). This research underscores the importance of understanding the environmental impact of fluorinated and chlorinated compounds, which could relate to the study and management of compounds like 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride.

Advances in Bond Activation of Fluorides

Shen et al. (2015) provided insights into recent methods for the activation of C-F bonds in aliphatic fluorides, offering new pathways for synthesizing fluorinated building blocks and other products (Shen et al., 2015). This area of research is particularly relevant to the chemical manipulation and application of fluorinated compounds like 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride.

Bioremediation of Contaminated Environments

Foght et al. (2001) discussed the microbial degradation of DDT in soils, highlighting the potential for bioremediation strategies to address contamination by persistent organic pollutants (Foght et al., 2001). Research in this area could inform strategies for the degradation or management of environmental contaminants, including those related to fluorinated and chlorinated compounds.

properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO.ClH/c8-7(9)1-3-10(4-2-7)5-6-11;/h11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINKAQOIDRJYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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